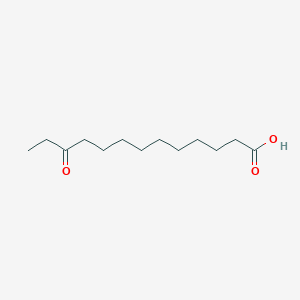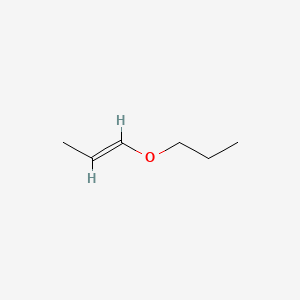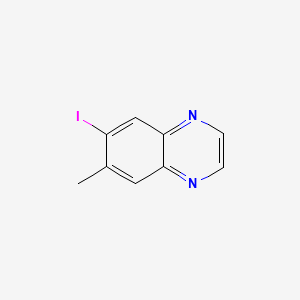
6-iodo-7-methylQuinoxaline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Iodo-7-methylquinoxaline is a nitrogen-containing heterocyclic compound with a fused benzene and pyrazine ring structure. This compound is part of the quinoxaline family, known for its diverse pharmacological and industrial applications . The presence of iodine and methyl groups in its structure enhances its chemical reactivity and potential biological activities.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 6-iodo-7-methylquinoxaline typically involves the condensation of o-phenylenediamine with a 1,2-dicarbonyl compound, followed by iodination and methylation steps . The reaction conditions often include the use of organic solvents, high temperatures, and catalysts to facilitate the formation of the quinoxaline ring .
Industrial Production Methods: Industrial production methods focus on optimizing yield and purity while minimizing costs and environmental impact. Green chemistry principles, such as the use of eco-friendly solvents and catalysts, are increasingly being adopted .
化学反応の分析
Types of Reactions: 6-Iodo-7-methylquinoxaline undergoes various chemical reactions, including:
Oxidation: Conversion to quinoxaline N-oxides using oxidizing agents like hydrogen peroxide.
Substitution: Halogenation, nitration, and sulfonation reactions to introduce different functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, acetic acid, and elevated temperatures.
Reduction: Sodium borohydride, ethanol, and room temperature.
Substitution: Halogenating agents (e.g., iodine), nitrating agents (e.g., nitric acid), and sulfonating agents (e.g., sulfuric acid).
Major Products:
Oxidation: Quinoxaline N-oxides.
Reduction: Dihydroquinoxalines.
Substitution: Various halogenated, nitrated, and sulfonated quinoxaline derivatives.
科学的研究の応用
6-Iodo-7-methylquinoxaline has a wide range of scientific research applications, including:
作用機序
The mechanism of action of 6-iodo-7-methylquinoxaline involves its interaction with various molecular targets and pathways. It can intercalate into DNA, causing DNA damage and inhibiting replication . Additionally, it may inhibit specific enzymes and receptors, leading to its antimicrobial and anticancer effects .
類似化合物との比較
Quinoxaline: The parent compound with a similar structure but lacking the iodine and methyl groups.
6-Iodoquinoxaline: Similar structure but without the methyl group.
7-Methylquinoxaline: Similar structure but without the iodine group.
Uniqueness: 6-Iodo-7-methylquinoxaline’s unique combination of iodine and methyl groups enhances its chemical reactivity and potential biological activities compared to its analogs .
特性
分子式 |
C9H7IN2 |
|---|---|
分子量 |
270.07 g/mol |
IUPAC名 |
6-iodo-7-methylquinoxaline |
InChI |
InChI=1S/C9H7IN2/c1-6-4-8-9(5-7(6)10)12-3-2-11-8/h2-5H,1H3 |
InChIキー |
HMAYNMOCXUKHCE-UHFFFAOYSA-N |
正規SMILES |
CC1=CC2=NC=CN=C2C=C1I |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Tert-butyl 4-[[5-methyl-2-(pyrrolidin-1-yl)phenyl]methyl]piperazine-1-carboxylate](/img/structure/B12641962.png)
![(E)-12-Methoxy-7-methyl-9,10-dihydrodibenzo[b,j][1]oxacycloundecin-5(8H)-one](/img/structure/B12641970.png)
![5-[(4-fluorophenyl)carbonyl]-4-hydroxy-6-(3-methoxyphenyl)-4-(trifluoromethyl)tetrahydropyrimidin-2(1H)-one](/img/structure/B12641973.png)
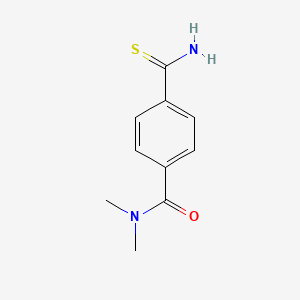
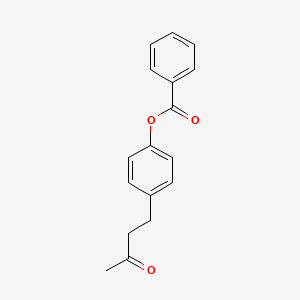
![4-[4-[4-(1H-indazol-3-yl)triazol-1-yl]phenyl]piperidin-3-ol](/img/structure/B12641994.png)
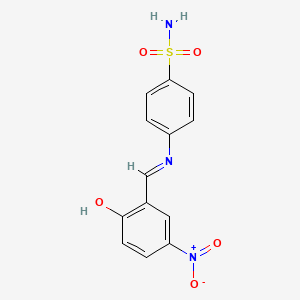
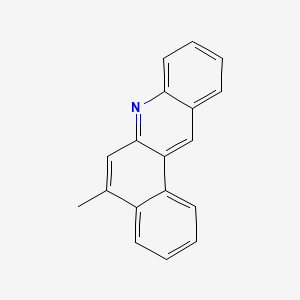
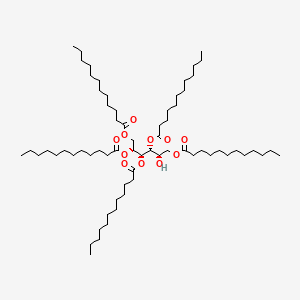

![2-methyl-N-[2-(3-methyl-1-benzothiophen-2-yl)ethyl]benzamide](/img/structure/B12642027.png)

